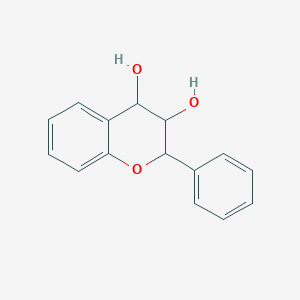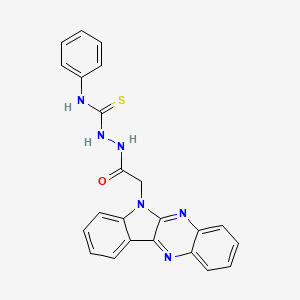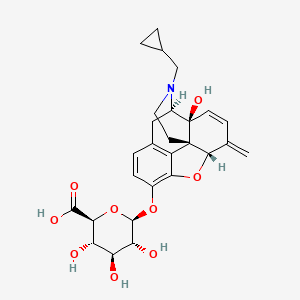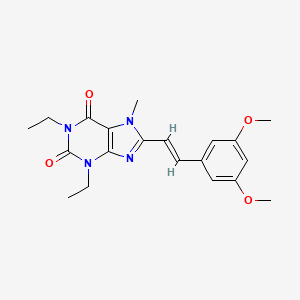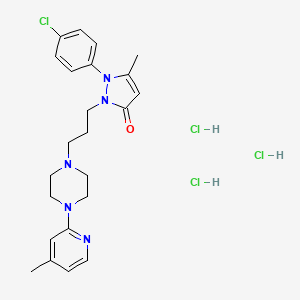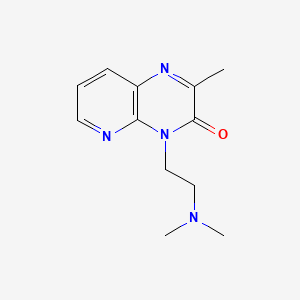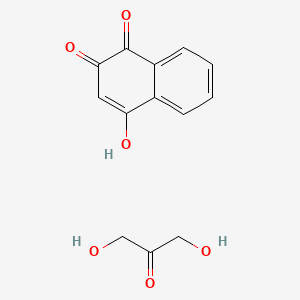
Lawsone with dihydroxyacetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a 1,4-naphthoquinone derivative of hydroxyquinone containing one additional ring . Dihydroxyacetone is a simple carbohydrate that is often used in sunless tanning products. When combined, lawsone and dihydroxyacetone create a compound that has significant applications in various fields, particularly in providing protection against ultraviolet radiation .
準備方法
Synthetic Routes and Reaction Conditions: Lawsone can be synthesized through various methods, including the oxidation of naphthoquinones, 1- or 2-naphthols, dihydroxy naphthalenes, aminonaphthols, and tetralones . The preparation of dihydroxyacetone typically involves the microbial fermentation of glycerol or chemical synthesis from formaldehyde.
Industrial Production Methods: Industrial production of lawsone involves the extraction from henna leaves, followed by purification processes. Dihydroxyacetone is produced on an industrial scale through microbial fermentation, which is considered more environmentally friendly compared to chemical synthesis .
化学反応の分析
Types of Reactions: Lawsone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain .
Common Reagents and Conditions: Common reagents used in reactions involving lawsone include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The reactions typically occur under mild conditions, making lawsone a versatile compound in organic synthesis .
Major Products: The major products formed from reactions involving lawsone include various biologically active compounds and materials with interesting properties. These products have applications in fields such as medicine, cosmetics, and forensic science .
科学的研究の応用
Lawsone and dihydroxyacetone have significant applications in scientific research. They are used in the development of sunless tanning agents and sunscreens due to their ability to provide protection against ultraviolet radiation . Additionally, lawsone has demonstrated various pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer effects . The combination of lawsone and dihydroxyacetone has been studied for its potential to provide broad-spectrum reduction in UV transmission, making it a valuable compound in dermatological research .
作用機序
The mechanism of action of lawsone involves the generation of reactive oxygen species (ROS) by the redox cycle under aerobic conditions. It also inhibits electron transport and can intercalate or alkylate DNA . When combined with dihydroxyacetone, the compound forms a chemically fixed keratin sunscreen in the stratum corneum, providing significant protection against UVA and UVB radiation .
類似化合物との比較
- Lapachol
- Juglone
- Plumbagin
- Atovaquone
- Parvaquone
Comparison: Lawsone is unique among similar compounds due to its strong UV absorption properties and its ability to form a permanent stain with keratin. This makes it particularly useful in sunless tanning products and sunscreens . Other similar compounds, such as lapachol and juglone, also have significant biological activities but do not possess the same level of UV protection as lawsone .
特性
CAS番号 |
195508-77-1 |
|---|---|
分子式 |
C13H12O6 |
分子量 |
264.23 g/mol |
IUPAC名 |
1,3-dihydroxypropan-2-one;4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3.C3H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;4-1-3(6)2-5/h1-5,11H;4-5H,1-2H2 |
InChIキー |
YJZHDLVDICECLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)O.C(C(=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


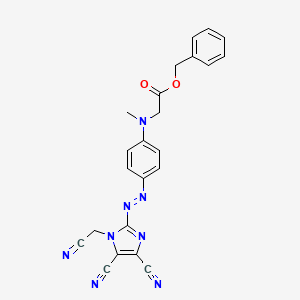
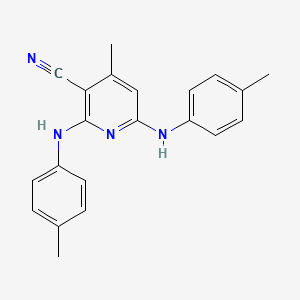
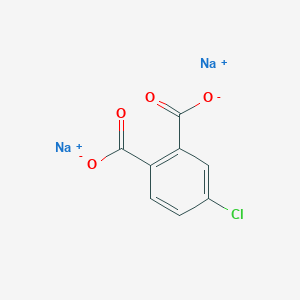
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
